5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine
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Overview
Description
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine is a heterocyclic compound with the molecular formula C6H8N2S. It is characterized by a fused ring structure containing both nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentadiene derivative with a thiourea derivative, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrogen and sulfur atoms. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine: Similar structure but contains an oxygen atom instead of sulfur.
4H-Cyclopenta[c]isothiazol-3-amine: Lacks the dihydro component, leading to different chemical properties.
Uniqueness
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms.
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-6-4-2-1-3-5(4)8-9-6/h1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLLGFHUNXLZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(SN=C2C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629732 |
Source
|
Record name | 5,6-Dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937667-84-0 |
Source
|
Record name | 5,6-Dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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